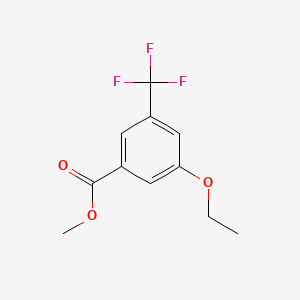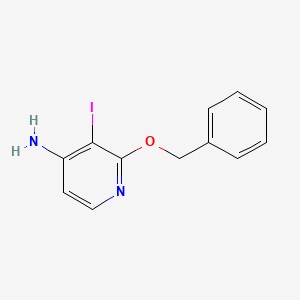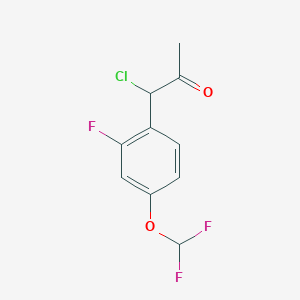![molecular formula C7H15N2+ B14039025 Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- CAS No. 38571-88-9](/img/structure/B14039025.png)
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a propenylidene group, making it highly reactive and suitable for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, typically involves the reaction of dimethylamine with propenylidene derivatives under controlled conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and chloroacetyl chloride as a reagent. The reaction is carried out at elevated temperatures (around 65-70°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are often conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, involves its interaction with various molecular targets and pathways. The dimethylamino group provides pH responsiveness and hydrophilicity, allowing the compound to interact with biological membranes and proteins. This interaction can lead to changes in cellular functions and signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA): A water-soluble methacrylamide monomer with similar reactivity and applications in drug delivery and gene delivery systems.
N,N-Dimethylaminoethyl Methacrylate (DMAEMA): Another amine-containing monomer used in polymer synthesis and biomedical applications.
Uniqueness
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical and physical properties.
Propiedades
Número CAS |
38571-88-9 |
|---|---|
Fórmula molecular |
C7H15N2+ |
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
3-(dimethylamino)prop-2-enylidene-dimethylazanium |
InChI |
InChI=1S/C7H15N2/c1-8(2)6-5-7-9(3)4/h5-7H,1-4H3/q+1 |
Clave InChI |
KLWCGYWAYQPVBC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC=[N+](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



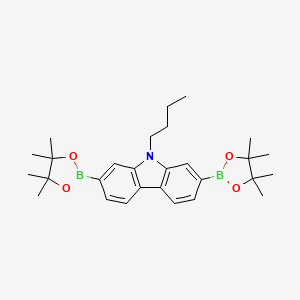
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)

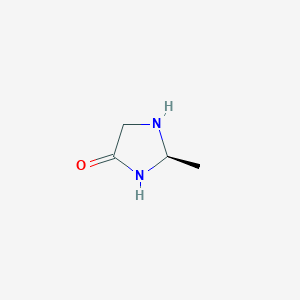
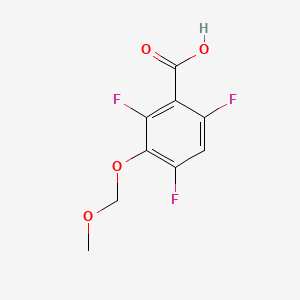


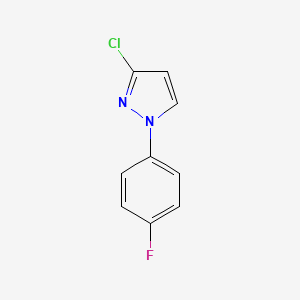

![6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14039000.png)
